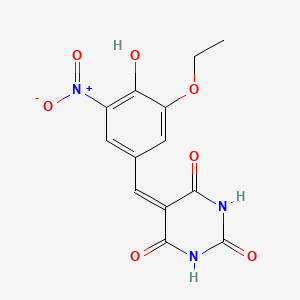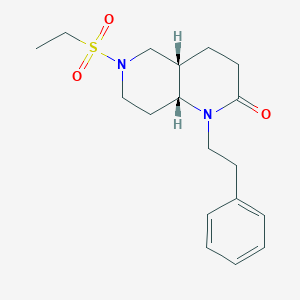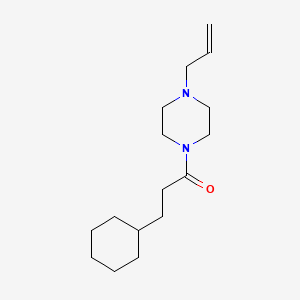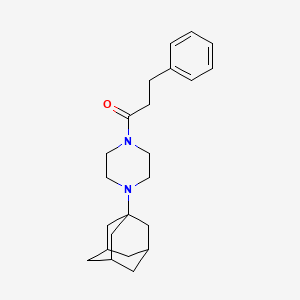![molecular formula C19H25N3O2 B5499387 9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5499387.png)
9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane, commonly known as CUDC-101, is a novel small molecule inhibitor that has shown promising results in preclinical and clinical studies as a potential therapeutic agent for various types of cancers.
Wirkmechanismus
CUDC-101 exerts its anti-cancer effects through multiple mechanisms. It inhibits the activity of EGFR and HER2, which are overexpressed in many types of cancers and promote cell proliferation and survival. CUDC-101 also inhibits the activity of HDACs, which regulate gene expression and are often dysregulated in cancer cells. By inhibiting these signaling pathways, CUDC-101 induces cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
CUDC-101 has been shown to have potent anti-cancer effects in vitro and in vivo. It has been tested in various cancer cell lines, including breast, lung, prostate, and colon cancer, and has shown dose-dependent inhibition of cell proliferation and induction of apoptosis. In animal models of cancer, CUDC-101 has been shown to inhibit tumor growth and metastasis, and to increase survival rates. CUDC-101 has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CUDC-101 is its broad-spectrum activity against multiple signaling pathways that are dysregulated in cancer cells. This makes it a potential therapeutic agent for various types of cancers. Another advantage is its ability to enhance the efficacy of other anti-cancer agents, which could lead to improved treatment outcomes. However, one limitation of CUDC-101 is its relatively low solubility in water, which could affect its bioavailability and pharmacokinetics. This could be addressed by developing new formulations or delivery methods.
Zukünftige Richtungen
There are several future directions for the research and development of CUDC-101. One direction is to optimize its pharmacokinetics and develop new formulations or delivery methods to improve its bioavailability and efficacy. Another direction is to investigate its potential as a combination therapy with other anti-cancer agents, such as immune checkpoint inhibitors. Additionally, the mechanism of action of CUDC-101 could be further elucidated to identify new targets and pathways for cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of CUDC-101 in human patients.
Synthesemethoden
The synthesis of CUDC-101 involves a series of chemical reactions, starting from commercially available starting materials. The key steps in the synthesis include the formation of an indazole ring, a spirocyclic lactam, and a urea linkage. The final product is obtained by purification through column chromatography. The synthesis of CUDC-101 has been reported in several research articles, and the yield and purity of the product have been optimized.
Wissenschaftliche Forschungsanwendungen
CUDC-101 has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit multiple signaling pathways that are involved in cancer cell growth and survival, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylases (HDACs). CUDC-101 has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
(1,5-dimethylindazol-3-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-3-4-16-15(13-14)17(20-21(16)2)18(23)22-9-5-19(6-10-22)7-11-24-12-8-19/h3-4,13H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGYMUCSDYTJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2C(=O)N3CCC4(CC3)CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N,3-dimethyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-sulfonamide](/img/structure/B5499308.png)


![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5499330.png)

![2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499351.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B5499355.png)
![N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide](/img/structure/B5499368.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5499375.png)
![N-isopropyl-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5499382.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5499384.png)
![1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5499401.png)
![4-benzyl-3-ethyl-1-[2-(2-hydroxyethoxy)ethyl]-1,4-diazepan-5-one](/img/structure/B5499409.png)
